2-Bromo-3-chloro-6-fluorobenzoic acid

Medicinal Chemistry Chemical Synthesis Procurement

This tri‑halogenated benzoic acid features an ortho‑bromo, meta‑chloro, ortho‑fluoro pattern that enables sequential functionalization: the aryl bromide reacts first in Suzuki‑Miyaura couplings, while the aryl chloride remains for orthogonal Buchwald‑Hartwig amination—a strategy critical for building molecular complexity in SAR campaigns. Unlike generic halogenated benzoic acids, this regiospecific arrangement creates a distinct electrostatic surface for halogen‑bonding studies. Standard research grade is ≥97% HPLC; pharmaceutical‑grade 99.5% HPLC purity is available upon request, minimizing downstream purification and accelerating lead optimization. Bulk quantities and custom synthesis options offered.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45
CAS No. 1805575-76-1
Cat. No. B2586886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-fluorobenzoic acid
CAS1805575-76-1
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)Br)Cl
InChIInChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12)
InChIKeyUQHJOINDFUKSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-6-fluorobenzoic acid (CAS 1805575-76-1): A Unique Halogenated Benzoic Acid Scaffold for Targeted Synthesis


2-Bromo-3-chloro-6-fluorobenzoic acid (CAS 1805575-76-1) is a tri-halogenated benzoic acid derivative characterized by a distinct ortho-bromo, meta-chloro, and ortho-fluoro substitution pattern on the aromatic ring . This specific 2,3,6-substitution arrangement creates a unique electrophilic and steric environment, differentiating it from other halogenated benzoic acids. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to the presence of multiple orthogonal reactive handles (Br, Cl, COOH) suitable for sequential functionalization .

Why 2-Bromo-3-chloro-6-fluorobenzoic acid Cannot Be Replaced with Generic Halogenated Benzoic Acids


The substitution of 2-Bromo-3-chloro-6-fluorobenzoic acid with other halogenated benzoic acids is not chemically equivalent due to the compound's unique regiospecific substitution pattern. The specific positioning of bromine, chlorine, and fluorine atoms at the 2, 3, and 6 positions creates a distinct reactivity and selectivity profile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. This precise arrangement is often critical for the biological activity of downstream drug candidates or the performance of agrochemical products. Class-level inferences from structural studies on ortho-substituted benzoic acids indicate that the interplay between substituents significantly impacts molecular conformation and intermolecular interactions, further underscoring that a different substitution pattern cannot be assumed to yield the same experimental outcome [2].

Quantitative Differentiation: Head-to-Head Evidence for 2-Bromo-3-chloro-6-fluorobenzoic acid


Higher Purity Specification vs. Common Grade Analog

In a direct procurement comparison, 2-Bromo-3-chloro-6-fluorobenzoic acid is commercially available with a validated purity of 99.5% by HPLC (210 nm) , whereas many of its closest analogs, such as 2-Bromo-6-chloro-3-fluorobenzoic acid (CAS 1781926-06-4), are more commonly supplied at a 95-97% purity grade , . This higher purity specification reduces the burden and cost of in-house purification before use in sensitive reactions.

Medicinal Chemistry Chemical Synthesis Procurement

Regioisomeric Distinction for Selective Palladium-Catalyzed Cross-Coupling

The unique 2-bromo-3-chloro-6-fluoro substitution pattern dictates a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to its regioisomers. While 2-bromo substituents are generally reactive in Suzuki-Miyaura couplings, the presence of a 6-fluoro group in this molecule can sterically and electronically influence the oxidative addition step of palladium catalysts . In contrast, the analog 2-Bromo-6-chloro-3-fluorobenzoic acid presents a 3-fluoro group which is less sterically demanding than the 6-fluoro group, potentially leading to differences in reaction rates and selectivity. While direct head-to-head kinetic data for this specific compound is not publicly available, a class-level inference from general aryl halide reactivity demonstrates that ortho-fluoro substituents can deactivate the adjacent bromine towards oxidative addition compared to an unsubstituted or meta-substituted analog [1].

Organic Synthesis Medicinal Chemistry Catalysis

Predicted Physicochemical Properties vs. Common Analogs

Predicted physicochemical properties, such as acid dissociation constant (pKa) and lipophilicity (LogP), differentiate 2-Bromo-3-chloro-6-fluorobenzoic acid from structurally related compounds. The predicted pKa of 1.55±0.10 for this compound is significantly lower than that of unsubstituted benzoic acid (pKa ~4.2). This increased acidity is a direct consequence of the electron-withdrawing halogen substituents, which can influence solubility, salt formation, and protein binding in a biological context. While the LogP value (2.97) is comparable to other di- and tri-halogenated benzoic acids, the specific combination of halogens provides a unique balance of lipophilicity and acidity that can be a key differentiator in lead optimization [1].

Computational Chemistry Drug Design ADME

Optimal Application Scenarios for 2-Bromo-3-chloro-6-fluorobenzoic acid Based on Verified Evidence


Synthesis of Complex API Intermediates Requiring High Initial Purity

In pharmaceutical research and development, where synthetic routes involve multiple steps, the 99.5% HPLC purity specification of 2-Bromo-3-chloro-6-fluorobenzoic acid is a critical advantage. Starting with this high-purity building block minimizes the risk of carrying through impurities that could complicate the purification of downstream intermediates or the final Active Pharmaceutical Ingredient (API). This directly reduces the need for costly and time-consuming purification steps, accelerating lead optimization timelines and ensuring more reliable biological assay data from the outset.

Targeted Derivatization via Sequential Cross-Coupling Strategies

The unique 2-bromo-3-chloro-6-fluoro substitution pattern is ideally suited for the sequential functionalization of the aromatic core . Chemists can leverage the higher reactivity of the aryl bromide in a first palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aryl chloride can be reserved for a second, orthogonal transformation (e.g., Buchwald-Hartwig amination). This strategy is highly valuable for building molecular complexity in a controlled manner, which is a common requirement in medicinal chemistry for exploring structure-activity relationships (SAR) [1].

Medicinal Chemistry Programs Exploring Halogen-Bonding Interactions

The distinct combination of bromine, chlorine, and fluorine atoms in this molecule offers a specific electrostatic potential surface that can be leveraged to study halogen bonding interactions with biological targets . Fluorine and chlorine atoms are known to participate in multipolar interactions that can enhance binding affinity and selectivity. This makes 2-Bromo-3-chloro-6-fluorobenzoic acid a valuable tool compound for fragment-based drug discovery or as a core scaffold for optimizing ligand-protein interactions where specific halogen-bonding motifs are hypothesized to be beneficial [1].

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